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Introduction:

KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of class I glucose

transporters (GLUTs), with inhibitory concentrations in the nanomolar range for GLUT1,

GLUT2, GLUT3, and GLUT4.[1][2][3] By blocking cellular glucose uptake and metabolism, KL-
11743 induces a rapid collapse of NADH pools and a metabolic shift towards mitochondrial

oxidative phosphorylation.[4][5] This mechanism has shown significant anti-tumor activity,

particularly in cancers with deficiencies in the tricarboxylic acid (TCA) cycle or those exhibiting

high dependence on glucose metabolism.[3][5] Preclinical studies using xenograft mouse

models have demonstrated the in vivo efficacy of KL-11743 in suppressing tumor growth,

making it a promising candidate for further oncological research.[1][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing

KL-11743 in xenograft mouse models, intended to guide researchers in designing and

executing robust in vivo studies.
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Target IC50 (nM) Cell Line/Assay Condition

GLUT1 115 TiterGlo assay[2]

GLUT2 137 TiterGlo assay[2]

GLUT3 90 TiterGlo assay[2]

GLUT4 68 Not specified[3]

Glucose Consumption 228
HT-1080 fibrosarcoma cells[3]

[6]

Lactate Secretion 234
HT-1080 fibrosarcoma cells[3]

[6]

2-Deoxyglucose (2DG)

Transport
87

HT-1080 fibrosarcoma cells[3]

[6]

Glycolytic ATP Production 127
Oligomycin-treated HT-1080

cells[3][6]

HT-1080 Cell Growth 677 24-72 hour exposure[1]

Table 2: In Vivo Efficacy of KL-11743 in Xenograft Models

Xenograft Model
Dosage and
Administration

Key Findings

SLC7A11-high NCI-H226

100 mg/kg; intraperitoneal

injection (i.p.) every two days

for 5 weeks

Decreased tumor growth; well-

tolerated.[1]

KEAP1 KO Tumors Not specified
Significantly suppressed tumor

growth.[1]

TCA Cycle-Deficient Patient-

Derived Xenografts (PDX)
Not specified

Vulnerable to KL-11743

treatment.[5][6]
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Parameter Mice Rats

Oral Bioavailability (F) 15-30% 15-30%

tmax (oral) 2-3 hours 2-3 hours

Half-life (t1/2) 1.45-4.75 hours 2.04-5.38 hours

Plasma Exposure
Dose-linear, ~20 µM at 10-100

mg/kg
Dose-linear

Brain Exposure Limited Not specified

Signaling Pathway and Mechanism of Action
KL-11743 competitively inhibits class I glucose transporters, primarily GLUT1 and GLUT3,

which are often overexpressed in cancer cells. This inhibition blocks the entry of glucose into

the cell, thereby disrupting glycolysis and downstream metabolic processes. The cellular

response to KL-11743 involves a rapid depletion of NADH and NADPH pools and an

accumulation of aspartate.[4][6] This indicates a forced shift from glycolysis to oxidative

phosphorylation for energy production.[4] Cancers with mutations in the TCA cycle, such as

those with succinate dehydrogenase A (SDHA) deficiency, are particularly sensitive to KL-
11743, as they are unable to compensate for the loss of glycolytic flux through mitochondrial

respiration.[5]
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Caption: Mechanism of action of KL-11743 in cancer cells.
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Experimental Protocols
1. Preparation of KL-11743 for In Vivo Administration

For Oral Gavage (Corn Oil Formulation):

Weigh the required amount of KL-11743 powder in a sterile microcentrifuge tube.

Prepare a stock solution by dissolving KL-11743 in fresh, high-quality DMSO to a

concentration of 3 mg/mL.[2]

For a 1 mL final working solution, add 50 µL of the 3 mg/mL DMSO stock to 950 µL of corn

oil.[2]

Vortex thoroughly to ensure a uniform suspension.

This formulation should be prepared fresh before each use for optimal results.[2]

For Intraperitoneal Injection (Aqueous Formulation):

Prepare a 100 mg/mL stock solution of KL-11743 in DMSO.[2] Note: Use fresh, moisture-

free DMSO as absorbed moisture can reduce solubility.[2]

For a 1 mL final working solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of

PEG300. Mix until the solution is clear.[2]

Add 50 µL of Tween80 to the mixture and mix until clear.[2]

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[2]

This mixed solution should be used immediately.[2]

2. Xenograft Mouse Model Protocol (Subcutaneous)

Cell Culture:

Culture the chosen cancer cell line (e.g., NCI-H226, HT-1080) under standard conditions

recommended by the supplier.
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Harvest cells during the logarithmic growth phase.

Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel (or as optimized

for the specific cell line) at a concentration of 5-10 x 10⁷ cells/mL.

Tumor Implantation:

Use immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), aged 6-8 weeks.

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

Inject 100 µL of the cell suspension (containing 5-10 x 10⁶ cells) subcutaneously into the

flank of the mouse.

Monitor the animals for tumor growth.

Treatment Protocol:

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and vehicle control groups.

Measure tumor dimensions using calipers and record the body weight of each mouse

before starting treatment.

Administer KL-11743 or vehicle control according to the desired schedule (e.g., 100

mg/kg, i.p., every other day).[1]

Continue treatment for the specified duration (e.g., 5 weeks).[1]

Monitoring and Endpoints:

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be

calculated using the formula: (Length x Width²)/2.

Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in

behavior.
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The primary endpoint is typically tumor growth inhibition. Secondary endpoints may

include survival analysis or assessment of metastasis.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, biomarker analysis).
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Caption: Experimental workflow for a subcutaneous xenograft study.
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3. Considerations for Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of patient tumor tissue into immunocompromised

mice, can provide a more clinically relevant assessment of drug efficacy.[7]

Model Selection: Select PDX models with known metabolic profiles, such as deficiencies in

TCA cycle enzymes (e.g., SDHA), to test the specific vulnerability to GLUT inhibition by KL-
11743.[5]

Implantation: Tumor fragments are typically implanted subcutaneously or orthotopically.

Orthotopic models may better recapitulate the tumor microenvironment.[7]

Treatment and Monitoring: Protocols are similar to those for cell line-derived xenografts, but

tumor growth rates can be more variable. Individual animal monitoring is crucial.

Safety and Toxicology Notes:

In a 14-day toxicology study in rats, KL-11743 was generally well-tolerated.[6]

Potential side effects observed at some doses included a dose-dependent decrease in the

size of the testis/epididymis, increased circulating bilirubin, and a slight decrease in

hematocrit, suggesting a potential for increased erythrocyte turnover.[6]

KL-11743 significantly elevates blood glucose levels and delays glucose clearance, which

should be considered during in vivo studies.[1][6] Regular monitoring of animal health is

essential.

Disclaimer: KL-11743 is for research use only and is not for human consumption. All animal

experiments should be conducted in accordance with institutional and national guidelines for

the care and use of laboratory animals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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